molecular formula C10H9N3 B420640 3-(1H-indazol-1-yl)propanenitrile CAS No. 23300-94-9

3-(1H-indazol-1-yl)propanenitrile

Cat. No.: B420640
CAS No.: 23300-94-9
M. Wt: 171.2g/mol
InChI Key: LYGBKKOGWPGQGA-UHFFFAOYSA-N
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Description

3-(1H-indazol-1-yl)propanenitrile is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indazol-1-yl)propanenitrile typically involves the reaction of indazole with a suitable nitrile precursor. One common method is the reaction of 1H-indazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The indazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-(1H-indazol-1-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-indazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indazol-1-yl)propanenitrile is unique due to the presence of the indazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the design of compounds with targeted biological activity and specific material properties.

Properties

IUPAC Name

3-indazol-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGBKKOGWPGQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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